molecular formula C19H14N2O5 B2390519 (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946277-06-1

(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

カタログ番号: B2390519
CAS番号: 946277-06-1
分子量: 350.33
InChIキー: RKTVFHLWEFJYLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a synthetic pyrazoline derivative recognized for its activity as a cannabinoid receptor ligand. This compound has been identified as a cannabinoid receptor type 2 (CB2) antagonist, exhibiting a binding affinity (Ki) of 52.3 nM for the human CB2 receptor, with significant selectivity over the cannabinoid receptor type 1 (CB1) [https://pubmed.ncbi.nlm.nih.gov/38614360/]. Its specific interaction with the CB2 receptor makes it a valuable pharmacological tool for probing the endocannabinoid system. The CB2 receptor is primarily expressed in peripheral tissues and immune cells, and its modulation is a key area of investigation for inflammatory and neuropathic pain conditions, as well as neuroinflammation. Researchers utilize this compound to selectively block CB2 receptor signaling in vitro and in vivo, enabling the study of CB2-mediated pathways without the psychoactive effects associated with CB1 receptor modulation. Its application is crucial for elucidating the role of CB2 in immune response modulation and for validating CB2 as a therapeutic target in a range of disorders, including multiple sclerosis, arthritis, and substance use disorders [https://www.nature.com/articles/s41422-024-00974-9].

特性

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-19(17-4-2-8-24-17)21-14(15-3-1-7-23-15)10-13(20-21)12-5-6-16-18(9-12)26-11-25-16/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTVFHLWEFJYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antibacterial and anti-inflammatory properties.

Chemical Structure

The compound's molecular formula is C17H14N2O4C_{17}H_{14}N_2O_4, with a molecular weight of 314.30 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyrazole core, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Coupling with furan and benzo[d][1,3]dioxole derivatives.
  • Purification through recrystallization or chromatography.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant antibacterial properties. For instance, compounds similar to (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus80 nM
Sarcina90 nM
Escherichia coli110 nM

The compound was tested using the agar diffusion method and exhibited zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Activity

In addition to antibacterial effects, pyrazole derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

A notable study evaluated the anti-inflammatory effects of similar compounds in murine models. The results indicated a significant reduction in edema and inflammatory markers when treated with pyrazole derivatives compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

  • Benzo[d][1,3]dioxole Moiety : Enhances lipophilicity and facilitates membrane penetration.
  • Furan Ring : Contributes to the electron-withdrawing characteristics that improve binding affinity to bacterial targets.
  • Pyrazole Core : Known for its ability to interact with various biological pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Derivatives

Pyrazolo[3,4-b]quinoline Derivatives (P1–P10)

  • Structure: Feature a fused pyrazoloquinoline core with a furan-2-carbonyl group at position 9 and substituted phenyl rings at position 3.
  • Synthesis: Condensation of dimedone with 3-amino-5-methylpyrazole, followed by aromatic aldehyde coupling and furanoyl chloride acylation .
  • Comparison: The benzo[d][1,3]dioxol group in the target compound may enhance electron-donating effects compared to the trimethyl-substituted quinoline in P1–P10.

5-(Substituted Phenyl)pyrazoline Methanones

  • Examples: Methanone derivatives with trifluoromethylphenyl () or pyridinyl groups ().
  • Synthesis : Similar acylation of pyrazolines with substituted benzoyl chlorides.
  • Comparison :
    • The trifluoromethyl group in increases hydrophobicity compared to the target compound’s methylenedioxy group.
    • The pyridinyl substituent in introduces basicity, altering solubility profiles .

C. Bis-Furyl Pyrazolines ()

  • Structure : Compounds like 4,4'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a).

Physicochemical and Spectroscopic Comparison

Compound Class Key Substituents Melting Point (°C) Spectral Features (IR/NMR) Reference
Target Compound Benzo[d][1,3]dioxol, furan-2-yl 152–160 C=O (1650 cm⁻¹), furan H (δ 7.5–8.1 ppm)
Pyrazoloquinolines (P1–P10) Furan-2-carbonyl, substituted aryl Not reported Aromatic C-H (δ 6.8–7.9 ppm), ESI-MS (M⁺)
Trifluoromethylphenyl CF₃, phenyl Not reported CF₃ (δ ~110–120 ppm in $^19$F NMR)
Pyridinyl Methanones Pyridinyl Not reported Pyridine H (δ 8.5–9.0 ppm)

Research Findings and Implications

  • Structural Activity Relationships (SAR): The methylenedioxy group in the target compound may confer metabolic stability compared to non-cyclic substituents . Furanoyl groups enhance π-stacking in receptor binding, as seen in P1–P10 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone?

  • Methodology : The compound is typically synthesized via multi-step reactions. A general approach involves:

  • Step 1 : Condensation of substituted chalcones (e.g., benzo[d][1,3]dioxol-5-yl-furan-2-yl ketone) with hydrazine derivatives to form the pyrazoline core.
  • Step 2 : Acylation using furan-2-carbonyl chloride under reflux in chloroform with triethylamine as a base, followed by purification via NaHCO₃ wash and vacuum evaporation .
  • Critical Parameters : Reaction time (18–24 hours), solvent choice (chloroform or ethanol), and stoichiometric control of acid chlorides to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include the pyrazoline proton (δ 5.35 ppm, multiplet) and furan ring protons (δ 6.2–7.4 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 480.28 for a related pyrazoline derivative) confirm molecular weight .
  • Elemental Analysis : C, H, N percentages are cross-checked against theoretical values to verify purity .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Screening Protocols :

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ calculations .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Strategies :

  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side-product formation during acylation .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .
  • Solvent Optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) without compromising yield .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Example : If unexpected peaks appear in ¹H-NMR (e.g., δ 3.89 ppm for methoxy groups not present in the target structure), consider:

  • Impurity Analysis : LC-MS to identify byproducts from incomplete acylation or oxidation .
  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the dihydropyrazole ring .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Design Principles :

  • Substituent Variation : Replace the furan-2-yl group with thiophene or phenyl rings to assess electronic effects on bioactivity .
  • Stereochemical Probes : Synthesize enantiomers using chiral auxiliaries (e.g., (5S)-configured derivatives) to evaluate stereoselective interactions .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Experimental Framework :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., furan ring epoxidation) .

Methodological Resources

  • Synthesis Optimization : Refer to Aboul-Eneine et al. () for stepwise protocols.
  • Biological Assays : Adapt MES/scPTZ models from anticonvulsant studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。